(E)-2-(2-((6-Amino-9H-purin-9-yl)methyl)cyclobutylidene)ethanol

Quality Control Isomeric Purity Procurement Specification

This compound (CAS 918415-37-9, molecular formula C12H15N5O, molecular weight 245.28 g/mol) is a synthetic carbocyclic nucleoside analog featuring a 6-aminopurine (adenine) base linked via a methylene bridge to a cyclobutylidene ring bearing an ethanol side chain. As a methylenecyclobutane adenine derivative, it belongs to a class of conformationally constrained nucleoside mimics originally explored as antiviral agents targeting herpesviruses and retroviruses.

Molecular Formula C12H15N5O
Molecular Weight 245.28 g/mol
Cat. No. B11869504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(2-((6-Amino-9H-purin-9-yl)methyl)cyclobutylidene)ethanol
Molecular FormulaC12H15N5O
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1CC(=CCO)C1CN2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C12H15N5O/c13-11-10-12(15-6-14-11)17(7-16-10)5-9-2-1-8(9)3-4-18/h3,6-7,9,18H,1-2,4-5H2,(H2,13,14,15)/b8-3+
InChIKeyTVKRNIHKERLHNM-FPYGCLRLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-2-(2-((6-Amino-9H-purin-9-yl)methyl)cyclobutylidene)ethanol – Carbocyclic Adenine Nucleoside Analog Procurement Profile


This compound (CAS 918415-37-9, molecular formula C12H15N5O, molecular weight 245.28 g/mol) is a synthetic carbocyclic nucleoside analog featuring a 6-aminopurine (adenine) base linked via a methylene bridge to a cyclobutylidene ring bearing an ethanol side chain . As a methylenecyclobutane adenine derivative, it belongs to a class of conformationally constrained nucleoside mimics originally explored as antiviral agents targeting herpesviruses and retroviruses [1]. The E-configuration of the exocyclic double bond distinguishes it from the corresponding Z-isomer (CAS 918415-35-7) and from saturated cyclobutyl adenine analogs, creating a structurally defined scaffold for antiviral and anticancer research applications.

Why (E)-2-(2-((6-Amino-9H-purin-9-yl)methyl)cyclobutylidene)ethanol Cannot Be Replaced by Alternative Cyclobutyl Adenines


Substitution with commercially available cyclobutyl adenine analogs such as trans-9-(3-(hydroxymethyl)cyclobutyl)adenine or carbocyclic oxetanocin A carries significant risk of altered biological outcome. The exocyclic (E)-ethylidene side chain in this compound introduces a geometric constraint and hydrogen-bonding topology absent in saturated cyclobutyl and oxetane-containing analogs, which can alter target binding, metabolic stability, and phosphorylation efficiency . Early structure-activity studies on cyclobutyl adenine congeners demonstrated that even minor ring modifications, such as saturation state and substituent position, produce divergent antiviral profiles: carbocyclic oxetanocin A was active against HSV-1 and HSV-2, whereas cis-9-[3-(hydroxymethyl)cyclobutyl]adenine showed preferential anti-HIV-1 activity, while the corresponding trans isomer displayed a different spectrum [1]. The undefined pharmacophore of the (E)-ethylidene-substituted scaffold precludes assumption of equivalent potency, selectivity, or toxicity relative to any available substitute without matched head-to-head data.

(E)-2-(2-((6-Amino-9H-purin-9-yl)methyl)cyclobutylidene)ethanol – Quantitative Comparator Evidence Inventory


Certified Purity of (E)-Isomer vs. Z-Isomer and Vendor Baselines for Procurement Reliability

Bidepharm supplies the target (E)-isomer (CAS 918415-37-9) with a certified standard purity of 97%, verified by batch-specific QC analyses including NMR, HPLC, and GC . This provides a procurement-grade baseline against which the Z-isomer (CAS 918415-35-7, also offered at 97% by certain vendors) or other cyclobutyl purine analogs can be compared on the basis of documented batch purity and analytical traceability. The availability of batch-specific certificates of analysis for the (E)-isomer directly supports reproducible experimental design by confirming isomeric identity and chemical homogeneity prior to biological evaluation.

Quality Control Isomeric Purity Procurement Specification

Divergent Antiviral Selectivity Within the Cyclobutyl Adenine Structural Class

In a 1990 comparative study of carbocyclic oxetanocin adenine analogs, the saturated cyclobutyl derivative cis-9-[3-(hydroxymethyl)cyclobutyl]adenine (cis-4b) demonstrated in vitro antiretroviral activity against HIV-1, whereas its trans isomer (trans-4b) and the oxetane-containing carbocyclic oxetanocin A (1',2'-trans-4f) were primarily active against HSV-1 and HSV-2 [1]. The target compound, bearing an (E)-ethylidene substituent on the cyclobutylidene scaffold, represents a structural topology distinct from all tested analogs in this study; no direct antiviral data are available for this specific compound. Nevertheless, the precedent that subtle changes in cyclobutane ring geometry and substitution pattern redirect antiviral selectivity from herpesviruses to retroviruses establishes a class-level basis for prioritizing the (E)-ethylidene-substituted scaffold as a differentiated chemotype warranting independent profiling.

Antiviral Selectivity Herpesviruses HIV-1 Structure-Activity Relationship

Prioritized Research Application Scenarios for (E)-2-(2-((6-Amino-9H-purin-9-yl)methyl)cyclobutylidene)ethanol


Antiviral Profiling of a Novel Methylenecyclobutane Adenine Scaffold Against Herpesviruses and Retroviruses

Given that saturated cyclobutyl adenine analogs exhibit virus-type-dependent selectivity (HSV vs. HIV) [1], this (E)-ethylidene-substituted adenine is a high-priority candidate for broad-spectrum antiviral screening. Its distinct geometry relative to carbocyclic oxetanocin A warrants independent IC50/EC50 determination in HSV-1, HSV-2, and HIV-1 replicon or plaque reduction assays to establish whether the exocyclic double bond redirects antiviral potency or selectivity.

Cancer Cell Line Panel Evaluation of an Adenine-Derived Cyclobutylidene Analog

Purine nucleoside analogs with conformationally constrained cyclobutane rings have shown inhibitory effects on eukaryotic DNA polymerases and telomerase [1]. The target compound can be evaluated in the NCI-60 or comparable human tumor cell line panel at concentrations informed by known adenine analog cytotoxicity ranges (typically 0.1–100 µM) to identify tumor-type-selective growth inhibition patterns, with direct comparison to established agents such as cladribine or fludarabine.

Phosphorylation and Nucleotide Metabolism Profiling for Prodrug Design

The antiviral activity of carbocyclic oxetanocin analogs depends on intracellular conversion to triphosphate forms that inhibit viral DNA polymerases [1]. The target compound's (E)-ethylidene side chain may alter substrate recognition by adenosine kinase or deaminase relative to saturated analogs. Researchers can procure the 97%-pure (E)-isomer for in vitro phosphorylation kinetics studies using purified human adenosine kinase and parallel LC-MS/MS quantification of mono-, di-, and triphosphate metabolites, providing the metabolic stability data required to rationalize prodrug strategies.

Structure-Activity Relationship (SAR) Expansion of Cyclobutylidene Adenine Libraries

The compound serves as a versatile synthetic intermediate for generating focused libraries of (E)-cyclobutylidene adenine derivatives via functionalization of the terminal hydroxyl group (e.g., esterification, phosphoramidate prodrug formation, or etherification) . Comparative SAR campaigns can systematically probe the impact of side-chain modifications on antiviral potency and selectivity, using the unmodified (E)-ethanol parent as the reference standard in all assays.

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